3-Ethyl-4-methyl-2-pentene
Overview
Description
3-Ethyl-4-methyl-2-pentene is an organic compound with the molecular formula C₈H₁₆. It is a branched alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the larger family of hydrocarbons and is known for its unique structural configuration, which includes an ethyl group and a methyl group attached to the pentene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methyl-2-pentene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methyl-2-pentene with ethyl halides under the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds via an elimination mechanism, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the corresponding alkane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: 3-Ethyl-4-methylpentane.
Substitution: Dibromo derivatives of the original compound
Scientific Research Applications
3-Ethyl-4-methyl-2-pentene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of branched alkenes and their behavior in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as an intermediate in the production of pharmaceuticals.
Medicine: Research into the compound’s derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the manufacture of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This results in the formation of intermediate carbocations, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
4-Methyl-2-pentene: Similar in structure but lacks the ethyl group.
3-Ethyl-2-pentene: Similar but with a different position of the methyl group.
2-Methyl-2-pentene: Another branched alkene with a different substitution pattern.
Uniqueness: 3-Ethyl-4-methyl-2-pentene is unique due to its specific branching pattern, which influences its reactivity and physical properties. The presence of both an ethyl and a methyl group on the pentene backbone provides distinct steric and electronic effects, making it a valuable compound for studying the influence of branching on chemical behavior .
Properties
IUPAC Name |
(E)-3-ethyl-4-methylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDBMUTNIZGD-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-68-8 | |
Record name | 3-Ethyl-4-methyl-2-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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